molecular formula C11H16ClNO2 B2393438 Ethyl 3-(4-aminophenyl)propanoate hydrochloride CAS No. 61630-01-1

Ethyl 3-(4-aminophenyl)propanoate hydrochloride

Cat. No.: B2393438
CAS No.: 61630-01-1
M. Wt: 229.7
InChI Key: HYMQMENCNJEXRS-UHFFFAOYSA-N
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Description

Ethyl 3-(4-aminophenyl)propanoate hydrochloride is a chemical compound with the molecular formula C11H16ClNO2. It is a derivative of propanoic acid and contains an ethyl ester group and an aminophenyl group. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(4-aminophenyl)propanoate hydrochloride can be synthesized through several methods. One common approach involves the esterification of 3-(4-aminophenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-aminophenyl)propanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(4-aminophenyl)propanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the development of biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 3-(4-aminophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The aminophenyl group can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from this compound .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(3-aminophenyl)propanoate hydrochloride: Similar structure but with the amino group in a different position.

    Ethyl 3-(4-nitrophenyl)propanoate: Contains a nitro group instead of an amino group.

    Ethyl 3-(4-hydroxyphenyl)propanoate: Contains a hydroxy group instead of an amino group

Uniqueness

Ethyl 3-(4-aminophenyl)propanoate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino group in the para position relative to the ester group allows for specific interactions and reactivity that differ from its isomers and analogs .

Properties

IUPAC Name

ethyl 3-(4-aminophenyl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9;/h3-4,6-7H,2,5,8,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYMQMENCNJEXRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC=C(C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61630-01-1
Record name ethyl 3-(4-aminophenyl)propanoate hydrochloride
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